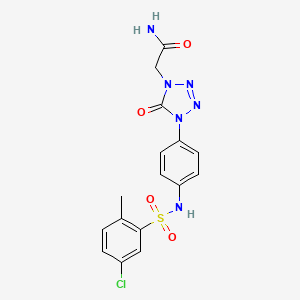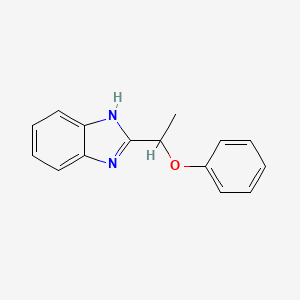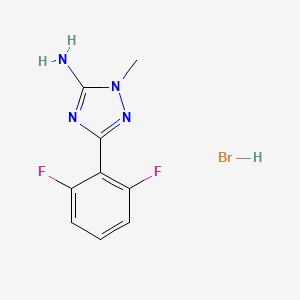![molecular formula C12H7FN2O2S B2560704 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid CAS No. 1322604-98-7](/img/structure/B2560704.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” is a heterocyclic compound that contains a total of 24 bonds. There are 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Thiazole . It contains a total of 22 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 1 Fluorine atom .
Molecular Structure Analysis
The molecular structure of “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” includes 2 five-membered rings (one of which is a pyrrole), 1 six-membered ring, and 1 nine-membered ring . The molecule contains a total of 24 bonds, including 17 non-H bonds and 15 multiple bonds .Chemical Reactions Analysis
While the specific chemical reactions involving “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid” are not detailed in the available resources, similar compounds have been involved in various reactions .Scientific Research Applications
Organic Semiconductors and Photovoltaics
In the realm of organic semiconductors, derivatives of benzo[d]thiazole, like 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid, have been instrumental in creating high-performance materials for optoelectronic applications. These include transistors, solar cells, photodetectors, and thermoelectrics. The incorporation of fluoro and pyrrol groups into the benzo[d]thiazole structure has been shown to enhance the electronic and architectural properties of semiconducting polymers, leading to improved device performance, such as higher hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).
Antimicrobial and Anticancer Agents
The compound and its analogs have been evaluated for their in vitro antibacterial activity, demonstrating potent effects against quinolone-resistant Gram-positive clinical isolates. This indicates a potential for developing new antibacterial drugs that could address the growing issue of antibiotic resistance (Asahina et al., 2008). Furthermore, certain derivatives have shown anticancer activity, particularly against lung cancer cell lines, suggesting a role in cancer therapy research. The ability of these compounds to induce cell cycle arrest and apoptosis through mitochondrial pathways highlights their potential as targets for cancer treatment development (Kumbhare et al., 2014).
Optical-Based Chemosensors
Additionally, the structural motif of this compound has been explored in the context of developing optical-based chemosensors for detecting dissolved carbon dioxide gas. This application is crucial for environmental monitoring and can contribute to our understanding and management of carbon emissions (Ishida et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds interact with their targets, leading to various biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have various biological effects
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound.
properties
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-5-8(11(16)17)10-9(6-7)18-12(14-10)15-3-1-2-4-15/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXWBARFLNAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C(C=C3S2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2560625.png)
![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2560633.png)

![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)




